RuBi-GABA-Trimethylphosphine is a chemically modified compound derived from GABA (gamma-aminobutyric acid), designed for the precise study of neuronal activity. This compound is part of a class known as "caged compounds," which are utilized in neuroscience to control the release of neurotransmitters using light. RuBi-GABA-Trimethylphosphine specifically allows researchers to inhibit neural activity in targeted areas of the brain upon activation with a blue laser pulse, effectively suppressing cortical local field potential activity in anesthetized mice .
RuBi-GABA-Trimethylphosphine is classified under caged neurotransmitters, which are compounds that release active neurotransmitters upon photolysis. It is synthesized from ruthenium complexes and is used primarily in neurobiological research to investigate neuronal signaling pathways and synaptic transmission. The compound's molecular formula is with a molecular weight of 904.56 g/mol .
The synthesis of RuBi-GABA-Trimethylphosphine involves several steps, typically starting from commercially available precursors. The process is characterized by the formation of a ruthenium complex with GABA and trimethylphosphine.
The synthesis can be optimized for yield and purity through careful control of reaction time and temperature .
The molecular structure of RuBi-GABA-Trimethylphosphine features a ruthenium center coordinated to bipyridine ligands, with a trimethylphosphine group attached, enhancing its solubility and stability in biological systems.
This structure allows for effective light activation, leading to the release of GABA upon photolysis .
RuBi-GABA-Trimethylphosphine undergoes photochemical reactions that release GABA when exposed to specific wavelengths of light (typically around 473 nm).
The mechanism by which RuBi-GABA-Trimethylphosphine exerts its effects involves light-induced activation leading to localized release of GABA.
RuBi-GABA-Trimethylphosphine exhibits several notable physical and chemical properties:
Relevant data indicates that the compound must be stored at -20°C to maintain stability over time .
RuBi-GABA-Trimethylphosphine has significant applications in scientific research:
The ability to manipulate neurotransmitter release with high spatial and temporal resolution makes RuBi-GABA-Trimethylphosphine an invaluable resource in contemporary neuroscience research .
The development of photolabile compounds represents a revolutionary advancement in neuroscience, enabling precise spatiotemporal control over neurochemical signaling. Early caged neurotransmitters relied on ultraviolet (UV)-sensitive protecting groups such as ortho-nitrobenzyl (o-NB) and its derivatives. These compounds, including early caged glutamate molecules (e.g., MNI-glutamate) and caged GABA analogs (e.g., CNB-GABA), permitted millisecond-scale temporal precision in neurotransmitter release upon UV photolysis [6] [7]. However, their application faced significant limitations: UV light exhibits poor tissue penetration (typically <100 μm in neural tissue), causes cellular phototoxicity through DNA damage and reactive oxygen species generation, and requires expensive laser systems. These constraints motivated the search for visible-light alternatives that could overcome these barriers while maintaining rapid uncaging kinetics and high biochemical specificity [6]. The transition toward longer wavelength-activatable compounds culminated in the development of ruthenium-based cages in the early 2000s, which offered superior biocompatibility and optical properties suitable for complex biological applications [6] [7].
Ruthenium(II) bipyridine complexes emerged as a transformative platform for visible-light photopharmacology due to their distinctive photochemical properties. These compounds leverage the metal-to-ligand charge transfer (MLCT) excited state, which undergoes rapid ligand dissociation upon visible light excitation. Unlike organic photocages that require UV excitation, Ru(II) complexes exhibit strong absorption bands in the visible range (450-500 nm), enabling deeper tissue penetration (up to several hundred microns) and significantly reduced photodamage [6] [7]. The photolysis mechanism involves heterolytic cleavage of the bond between the ruthenium center and the caged neurotransmitter, releasing the bioactive molecule within microseconds – a timescale compatible with physiological neurotransmission [6]. The Ru(II) core provides exceptional versatility, allowing conjugation to various neurotransmitters including GABA (RuBi-GABA), glutamate (RuBi-Glutamate), and their derivatives while maintaining receptor binding competence upon release [6] [7]. RuBi-GABA-PMe3 (trimethylphosphine variant) exemplifies this technological evolution, combining the photochemical advantages of ruthenium complexes with the biological specificity of GABA [1] [4].
Table 1: Comparative Analysis of Neurotransmitter Caging Strategies
Caging Group | Activation Wavelength | Quantum Yield | Uncaging Kinetics | Tissue Penetration |
---|---|---|---|---|
ortho-Nitrobenzyl (o-NB) | ~350 nm UV | 0.05-0.1 | Millisecond | Low (<100 μm) |
4-Methoxy-7-nitroindolinyl (MNI) | ~350 nm UV | 0.07-0.1 | Millisecond | Low |
Ruthenium Bipyridine (RuBi) | 473 nm Visible | 0.12-0.18 | Microsecond | High (200-500 μm) |
Dimethylaminocoumarin | ~400 nm Violet | 0.1-0.15 | Sub-millisecond | Moderate |
RuBi-GABA-PMe3 (chemical name: (bis(2,2'-Bipyridine-N,N')trimethylphosphine)-4-aminobutyric acid ruthenium complex sodium hexafluorophosphate salt) represents a specialized advancement in caged GABA technology [1] [4]. Its molecular architecture features a ruthenium-bipyridine core coordinated to a trimethylphosphine ligand and the neurotransmitter GABA through a carboxylate linkage. This compound serves as a biologically inert precursor until exposed to blue light (473 nm), triggering rapid GABA release and subsequent activation of both ionotropic (GABAA) and metabotropic (GABAB) receptors [6]. The trimethylphosphine modification enhances aqueous solubility (45.23 mg/mL in water) compared to earlier triphenylphosphine variants, facilitating biological applications without requiring organic co-solvents [1]. This molecular refinement addresses a critical limitation in neuroscience research: the need for spatiotemporally precise inhibition of neuronal activity without the electrode-induced circuit disruption inherent in electrical stimulation methods [3] [6]. RuBi-GABA-PMe3 enables optical silencing of neural circuits with single-cell resolution, establishing it as an indispensable tool for probing inhibitory neurotransmission in complex neural networks and for developing targeted therapeutic strategies against neurological disorders characterized by hyperexcitability [3] .
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8